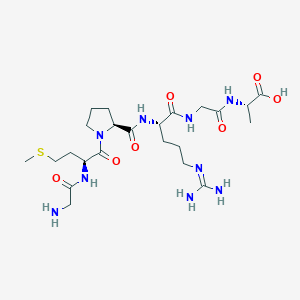

Gmprga

Description

Properties

Molecular Formula |

C23H41N9O7S |

|---|---|

Molecular Weight |

587.7 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]propanoic acid |

InChI |

InChI=1S/C23H41N9O7S/c1-13(22(38)39)29-18(34)12-28-19(35)14(5-3-8-27-23(25)26)31-20(36)16-6-4-9-32(16)21(37)15(7-10-40-2)30-17(33)11-24/h13-16H,3-12,24H2,1-2H3,(H,28,35)(H,29,34)(H,30,33)(H,31,36)(H,38,39)(H4,25,26,27)/t13-,14-,15-,16-/m0/s1 |

InChI Key |

UEXOULUZVZYKES-VGWMRTNUSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCSC)NC(=O)CN |

Canonical SMILES |

CC(C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

The Gmprga Peptide: A Key Regulator in Phage Communication and Lysis-Lysogeny Decisions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of bacteriophage (phage) biology, sophisticated communication systems have evolved to coordinate viral infection strategies. One of the most well-characterized of these is the "arbitrium" system, a peptide-based signaling network that governs the critical decision between the lytic and lysogenic life cycles in certain Bacillus phages.[1][2][3][4][5][6] At the heart of this system lies a small signaling peptide, exemplified by Gmprga, which acts as a quorum-sensing molecule, allowing phages to assess the density of recent infections and modulate their reproductive strategy accordingly.[1][7] This technical guide provides a comprehensive overview of the role of the this compound peptide in phage communication, detailing the signaling pathway, experimental methodologies for its study, and quantitative data on its interactions.

The Arbitrium Signaling Pathway

The arbitrium communication system is encoded by a conserved three-gene cassette in the phage genome, comprising aimP, aimR, and aimX.[1][2][3][4][7] The this compound peptide is the mature product of the aimP gene.[1]

Signaling Cascade:

-

Production and Secretion: During the lytic cycle, the aimP gene is expressed, producing a pro-peptide. This precursor peptide is secreted out of the host bacterial cell.[2][3][4]

-

Processing: Extracellularly, the pro-peptide is processed into the mature, active hexapeptide, this compound.[2]

-

Uptake: this compound is then taken up by neighboring bacteria through the oligopeptide permease (OPP) transporter system.[2]

-

Intracellular Binding: Inside the bacterium, this compound binds to its cognate intracellular receptor, the AimR protein.[1][3][8] AimR is a DNA-binding protein that acts as a transcriptional regulator.

-

Transcriptional Regulation: In the absence of this compound, AimR binds to the promoter of the aimX gene and activates its transcription.[1][2][3] The aimX gene encodes a small non-coding RNA that promotes the lytic cycle.[2][3]

-

Inhibition of Lysis: When the concentration of this compound reaches a certain threshold, it binds to AimR. This binding event induces a conformational change in AimR, causing it to dissociate from the aimX promoter.[1][8]

-

Promotion of Lysogeny: The cessation of aimX transcription leads to the inhibition of the lytic cycle and promotes the establishment of lysogeny, where the phage genome integrates into the host chromosome.[1][2][3]

Essentially, the accumulation of this compound in the environment serves as a proxy for a high density of recent phage infections, signaling to incoming phages that the host population is dwindling and that a more dormant, lysogenic strategy would be evolutionarily advantageous.[1]

Caption: The arbitrium signaling pathway mediated by the this compound peptide.

Quantitative Data: this compound-AimR Interaction

The specific and high-affinity binding of the this compound peptide to its cognate AimR receptor is crucial for the function of the arbitrium system. Various biophysical techniques have been employed to quantify this interaction.

| Peptide | Receptor | Technique | Binding Affinity (Kd) | Melting Temperature Shift (ΔTm) | Reference |

| This compound | SPbeta AimR | Isothermal Titration Calorimetry (ITC) | 53.8 nM | Not Reported | [8] |

| This compound | SPbeta AimR | Thermal Shift Assay | Not Reported | ~10°C | [8] |

| SAIRGA | phi3T AimR | Microscale Thermophoresis (MST) | ~80 nM | Not Reported | [7] |

Note: This table summarizes available quantitative data. Further research may provide more comprehensive datasets.

Experimental Protocols

A detailed understanding of the this compound-AimR interaction relies on robust experimental methodologies. The following sections provide an overview of key protocols.

Synthesis of the this compound Peptide

Synthetic peptides are essential for in vitro binding assays and functional studies.

Method: Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Protocol Overview:

-

Resin Selection and Swelling: A suitable resin (e.g., Rink Amide resin for a C-terminal amide) is swelled in a solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine in DMF.

-

Amino Acid Coupling: The first Fmoc-protected amino acid (Alanine in the case of this compound) is activated (e.g., with HBTU/HOBt) and coupled to the resin. The completion of the coupling reaction is monitored (e.g., using a Kaiser test).

-

Washing: The resin is washed thoroughly with DMF to remove excess reagents.

-

Iterative Cycles: Steps 2-4 are repeated for each subsequent amino acid in the this compound sequence (Glycine, Arginine, Proline, Methionine, Glycine).

-

Cleavage and Deprotection: Once the full-length peptide is synthesized, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like triisopropylsilane and water).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.

Expression and Purification of the AimR Receptor

Recombinant expression and purification of the AimR protein are necessary for in vitro studies.

Method: Heterologous expression in E. coli followed by affinity chromatography.

Protocol Overview:

-

Cloning: The aimR gene is cloned into an expression vector with an affinity tag (e.g., a hexahistidine-tag).

-

Transformation and Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced (e.g., with IPTG) at an optimal temperature and for a specific duration.

-

Cell Lysis: Bacterial cells are harvested and lysed (e.g., by sonication or high-pressure homogenization) in a suitable lysis buffer.

-

Clarification: The cell lysate is centrifuged to pellet cell debris, and the soluble fraction containing the AimR protein is collected.

-

Affinity Chromatography: The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA resin for His-tagged proteins). The column is washed to remove non-specifically bound proteins.

-

Elution: The AimR protein is eluted from the column using a buffer containing a high concentration of an eluting agent (e.g., imidazole for Ni-NTA).

-

Further Purification (Optional): Size-exclusion chromatography can be performed to further purify the protein and ensure it is in a monomeric or dimeric state.

-

Quality Control: The purity and concentration of the protein are assessed using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA assay).

In Vitro Binding Assays

Several biophysical techniques can be used to characterize the binding of this compound to AimR.

Principle: ITC directly measures the heat change that occurs upon the binding of a ligand (this compound) to a macromolecule (AimR). This allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Protocol Overview:

-

Sample Preparation: The purified AimR protein is placed in the sample cell of the calorimeter, and the synthetic this compound peptide is loaded into the injection syringe. Both samples must be in the same buffer to minimize heats of dilution.

-

Titration: A series of small injections of the this compound peptide solution are made into the AimR solution.

-

Data Acquisition: The heat change after each injection is measured.

-

Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.

Principle: MST measures the movement of molecules in a microscopic temperature gradient. The thermophoretic movement of a fluorescently labeled molecule (e.g., labeled AimR) changes upon binding to a non-labeled ligand (this compound).

Protocol Overview:

-

Labeling: The AimR protein is fluorescently labeled according to the manufacturer's protocol (e.g., with an NHS-ester dye).

-

Sample Preparation: A constant concentration of the labeled AimR is mixed with a serial dilution of the this compound peptide.

-

Capillary Loading: The samples are loaded into glass capillaries.

-

Measurement: The capillaries are placed in the MST instrument, and the thermophoretic movement of the labeled AimR is measured as a function of the this compound concentration.

-

Data Analysis: The change in the normalized fluorescence is plotted against the logarithm of the ligand concentration, and the resulting binding curve is fitted to determine the Kd.

Principle: The binding of a ligand often stabilizes a protein, leading to an increase in its melting temperature (Tm). TSA monitors the thermal unfolding of a protein in the presence and absence of a ligand using a fluorescent dye that binds to hydrophobic regions exposed during unfolding.

Protocol Overview:

-

Sample Preparation: The purified AimR protein is mixed with a fluorescent dye (e.g., SYPRO Orange) and either the this compound peptide or a buffer control in a 96-well PCR plate.

-

Thermal Denaturation: The plate is placed in a real-time PCR instrument, and the temperature is gradually increased.

-

Fluorescence Monitoring: The fluorescence intensity is monitored as a function of temperature.

-

Data Analysis: The melting temperature (Tm) is determined as the midpoint of the unfolding transition. The shift in Tm (ΔTm) in the presence of this compound indicates a stabilizing interaction.

Caption: A generalized experimental workflow for the investigation of the this compound-AimR interaction.

Conclusion and Future Directions

The this compound peptide and the arbitrium communication system represent a fascinating example of viral quorum sensing. This intricate signaling network allows phages to make informed decisions about their life cycle, optimizing their propagation and survival. The detailed understanding of this system, facilitated by the experimental approaches outlined in this guide, opens up several avenues for future research and application.

For researchers and scientists, further exploration of the structural basis of peptide-receptor specificity across different arbitrium systems will provide deeper insights into the evolution of these communication networks. For drug development professionals, the high specificity and crucial role of the this compound-AimR interaction present a potential target for novel antimicrobial strategies. The development of molecules that either mimic or antagonize the action of this compound could be a promising approach to manipulate phage behavior and combat bacterial infections. As our understanding of the molecular dialogues between phages and their hosts continues to grow, the arbitrium system and its key players like this compound will undoubtedly remain a focal point of scientific inquiry.

References

- 1. youtube.com [youtube.com]

- 2. The arbitrium system controls prophage induction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deciphering the Molecular Mechanism Underpinning Phage Arbitrium Communication Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights into the mechanism of action of the arbitrium communication system in SPbeta phages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification of recombinant G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

The Arbitrium System: A Technical Guide to a Novel Phage Communication Network

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temperate bacteriophages, viruses that infect bacteria, can adopt one of two life cycles: lytic or lysogenic. The lytic cycle results in the rapid replication of the phage and lysis of the host cell, releasing new viral particles. The lysogenic cycle, in contrast, involves the integration of the phage genome into the host's chromosome, where it remains dormant as a prophage, replicating along with the host. The decision between these two pathways is critical for the phage's survival and propagation. Recently, a novel communication system, termed the "arbitrium" system, was discovered in Bacillus phages, which allows them to coordinate their lysis-lysogeny decisions in a density-dependent manner, akin to bacterial quorum sensing.[1][2] This system is mediated by a secreted signaling peptide, enabling phages to "count" the number of recent infections and make a collective decision to either continue widespread lysis or enter a dormant lysogenic state to preserve the host population.[3] This in-depth technical guide provides a comprehensive overview of the discovery and initial characterization of the arbitrium system, detailing its molecular components, signaling pathway, and the key experimental methodologies used to elucidate its function.

Core Components of the Arbitrium System

The arbitrium system is primarily composed of three key genetic components:

-

aimP : Encodes the precursor of the signaling peptide.[4]

-

aimR : Encodes the intracellular receptor for the processed AimP peptide and acts as a transcriptional regulator.[4][5]

-

aimX : A non-coding RNA that promotes the lytic cycle.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of the arbitrium system in various Bacillus phages.

| Phage | Mature AimP Peptide Sequence | Precursor AimP Length (amino acids) | Reference(s) |

| phi3T | SAIRGA | 43 | [4] |

| SPbeta | GMPRGA | ~40 | [6] |

| Katmira | GIVRGA | ~40 | [6] |

Table 1: AimP Peptide Characteristics. This table details the sequences of the mature, active AimP hexapeptides and the length of their precursor proteins for different bacteriophages.

| Interacting Molecules | Method | Binding Affinity (Kd) | Reference(s) |

| SPbeta AimR and AimP | Differential Scanning Fluorimetry | 53.8 nM (apparent) | [5] |

| Katmira AimR and AimP | Isothermal Titration Calorimetry | KD1: 1.1 µM, KD2: 2.5 µM | [7] |

| SPbeta AimR and DNA operator | Electrophoretic Mobility Shift Assay | Not explicitly quantified in the provided search results. | [5] |

Table 2: Binding Affinities of Arbitrium System Components. This table presents the measured binding affinities between the AimR receptor and its corresponding AimP peptide, as well as qualitative information about the AimR-DNA interaction.

| Mutant Phage | Phenotype | Reference(s) |

| SPβ ΔaimP | Increased phage reproduction (more lytic). | [8][9] |

| SPβ ΔaimR | Significantly reduced number of phage particles produced after prophage induction (more lysogenic). | [8][9] |

Table 3: Phenotypes of Arbitrium System Mutants. This table summarizes the observed phenotypes of phages with deletions in the core arbitrium genes, highlighting their roles in controlling the lysis-lysogeny decision.

Signaling Pathway

The arbitrium signaling pathway functions as a molecular switch, toggling the phage between lytic and lysogenic cycles based on the concentration of the AimP peptide.

At Low Phage Density (Lytic Cycle):

-

Upon infection of a host bacterium, the phage genome is expressed, including the aimR gene.

-

In the absence of the AimP peptide, the AimR protein forms a dimer that binds to a specific operator sequence in the promoter region of the aimX gene.[5][10]

-

The AimX sRNA promotes the lytic cycle through a mechanism that involves the modulation of a host-encoded toxin-antitoxin system (MazEF in the case of phage ϕ3T).[11][12][13][14]

-

During the lytic cycle, the aimP gene is also expressed, and the AimP precursor peptide is synthesized and secreted from the host cell.[1][4]

At High Phage Density (Switch to Lysogeny):

-

As more phages infect the surrounding bacterial population, the secreted AimP precursor is processed into a mature, active hexapeptide.[3][6]

-

This mature AimP peptide is then imported back into other bacterial cells via the host's oligopeptide permease (OPP) transporter.[3][4]

-

Inside the cell, the AimP peptide binds to the AimR receptor.[5][9]

-

Peptide binding induces a conformational change in the AimR dimer, causing it to dissociate from the aimX promoter.[5][10]

-

The transcription of aimX is repressed, leading to the inhibition of the lytic cycle and promoting the establishment of lysogeny.[4][9]

Signaling Pathway Diagram

Caption: The Arbitrium signaling pathway at low and high phage densities.

Experimental Protocols

The following sections detail the methodologies for key experiments used in the initial characterization of the arbitrium system.

Identification of the Arbitrium Peptide

Objective: To identify the secreted signaling molecule responsible for the lysis-lysogeny decision.

Methodology:

-

Culture Supernatant Collection: Bacillus subtilis cultures infected with a phage (e.g., phi3T) are grown to a high density to allow for the accumulation of secreted factors. The culture is then centrifuged to pellet the cells, and the supernatant is collected.

-

Fractionation of Supernatant: The supernatant is fractionated using reverse-phase high-performance liquid chromatography (HPLC).

-

Activity Assay: Each fraction is tested for its ability to inhibit the lytic cycle. This is typically done by adding a sample of each fraction to a fresh culture of B. subtilis infected with the same phage at a low multiplicity of infection (MOI) and observing for the inhibition of cell lysis (i.e., maintenance of a higher optical density).

-

Mass Spectrometry: The active fractions are analyzed by mass spectrometry to identify the molecular weight and sequence of the peptide.

-

Synthetic Peptide Confirmation: A peptide with the identified sequence is chemically synthesized and tested in the activity assay to confirm that it has the same biological activity as the native molecule.

In Vivo Characterization of Arbitrium System Mutants

Objective: To determine the function of the aimP, aimR, and aimX genes in the phage life cycle.

Methodology:

-

Construction of Mutant Phages: Deletion mutants of aimP, aimR, and aimX are generated in the phage of interest (e.g., SPβ) using homologous recombination or other genetic engineering techniques.

-

Prophage Induction Assay:

-

Bacillus subtilis strains lysogenic for the wild-type and mutant phages are grown to mid-log phase.

-

Prophage induction is triggered by adding an inducing agent, such as mitomycin C.

-

The cultures are incubated to allow for phage replication and host cell lysis.

-

The number of viable phage particles (Plaque Forming Units, PFU/mL) in the resulting lysates is quantified by plating serial dilutions on a lawn of sensitive B. subtilis cells.

-

-

Lysogenization Frequency Assay:

-

A sensitive (non-lysogenic) B. subtilis strain is infected with wild-type or mutant phages at a defined MOI.

-

After a period of incubation to allow for infection and potential lysogenization, the cells are plated on selective media to quantify the number of surviving cells that have become lysogens (Colony Forming Units, CFU/mL).

-

The lysogenization frequency is calculated as the ratio of lysogens to the initial number of infected cells.

-

Electrophoretic Mobility Shift Assay (EMSA) for AimR-DNA Interaction

Objective: To demonstrate the direct binding of the AimR protein to the aimX promoter and to show that this binding is inhibited by the AimP peptide.

Methodology:

-

Probe Preparation: A DNA fragment corresponding to the predicted AimR binding site in the aimX promoter is generated by PCR or by annealing complementary oligonucleotides. The DNA probe is typically labeled at the 5' end with a radioactive isotope (e.g., 32P) or a fluorescent dye.

-

Binding Reaction:

-

A constant amount of the labeled DNA probe is incubated with increasing concentrations of purified AimR protein in a suitable binding buffer (e.g., containing Tris-HCl, KCl, MgCl2, DTT, and glycerol).

-

For inhibition assays, the AimR protein is pre-incubated with the synthetic AimP peptide before the addition of the DNA probe.

-

-

Native Polyacrylamide Gel Electrophoresis (PAGE):

-

The binding reactions are loaded onto a native (non-denaturing) polyacrylamide gel.

-

Electrophoresis is performed at a low temperature to maintain the integrity of the protein-DNA complexes.

-

-

Detection: The gel is dried (for radioactive probes) and exposed to a phosphor screen or X-ray film, or imaged directly (for fluorescent probes). A "shift" in the mobility of the labeled DNA probe from its free state to a slower-migrating complex indicates protein binding.

Experimental Workflow Diagrams

Caption: Workflow for the identification of the Arbitrium signaling peptide.

Caption: Experimental workflow for Electrophoretic Mobility Shift Assay (EMSA).

Conclusion and Future Directions

The discovery of the arbitrium system has unveiled a sophisticated communication network among bacteriophages, adding a new layer of complexity to our understanding of phage biology and phage-host interactions. This system not only provides a fascinating example of viral "social" behavior but also presents potential opportunities for the development of novel antimicrobial strategies. By manipulating the arbitrium system, it may be possible to control phage life cycles, for instance, by forcing lytic phages into a lysogenic state to prevent bacterial lysis, or vice versa, to enhance the efficacy of phage therapy. Further research is needed to explore the diversity of arbitrium systems across different phage families, to fully elucidate the downstream molecular mechanisms by which aimX controls the lysis-lysogeny switch, and to investigate the potential for exploiting this system for therapeutic and biotechnological applications. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this exciting new field.

References

- 1. Screening for Lysogen Activity in Therapeutically Relevant Bacteriophages [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]

- 5. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrophoresis Mobility Shift Assay [bio-protocol.org]

- 7. Insights into the mechanism of action of the arbitrium communication system in SPbeta phages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. licorbio.com [licorbio.com]

- 9. The arbitrium system controls prophage induction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. phagesdb.org [phagesdb.org]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

- 14. Arbitrium communication controls phage lysogeny through non-lethal modulation of a host toxin-antitoxin defence system - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gmprga Peptide: A Key Regulator in the Phage Lysis-Lysogeny Decision

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The decision of a temperate bacteriophage to either replicate and lyse its host cell or to integrate its genome and enter a dormant lysogenic state is a critical juncture in the viral life cycle. Recent discoveries have unveiled a sophisticated peptide-based communication system, known as the arbitrium system, that governs this decision-making process in certain phages.[1][2][3] This guide focuses on the Gmprga peptide, a specific signaling molecule utilized by bacteriophages such as SPbeta, to modulate the lysis-lysogeny switch. Understanding the molecular mechanisms of this system offers potential avenues for novel antimicrobial therapies and microbiome engineering.[2]

The Arbitrium Signaling Pathway: A Quorum Sensing-like Mechanism

The arbitrium system functions akin to bacterial quorum sensing, allowing phages to assess the density of recent infections and make a collective decision.[1][4] When phage-infected cells lyse, they release mature arbitrium peptides into the environment. As the concentration of these peptides increases, subsequent infecting phages are more likely to enter the lysogenic cycle. This strategy is evolutionarily advantageous, as it prevents the phage from exhausting its host population when bacterial numbers are dwindling.[1]

The core components of the this compound-mediated arbitrium system are:

-

aimP: The gene encoding the precursor of the this compound peptide.

-

This compound: The mature hexapeptide signaling molecule.

-

AimR: The intracellular peptide receptor and DNA-binding protein.

-

aimX: A non-coding RNA that acts as a negative regulator of lysogeny.[1]

The signaling cascade is initiated when this compound is transported into the bacterial cytoplasm and binds to its cognate receptor, AimR. In the absence of this compound, AimR forms a dimer that binds to a specific site on the phage genome, promoting the expression of aimX. The aimX RNA, in turn, inhibits the establishment of lysogeny, thereby favoring the lytic cycle. However, when this compound binds to AimR, it stabilizes the dimeric state of the receptor, causing a conformational change that prevents its binding to DNA.[5] This derepresses the lysogeny pathway, leading to the integration of the phage genome into the host chromosome.

Quantitative Data on this compound Function

The interaction between this compound and its receptor, as well as its effect on the phage life cycle, has been quantified through various experiments.

Table 1: Binding Affinity of this compound to AimR Receptor

| Peptide | Receptor | Method | Binding Affinity (Kd) | Reference |

| This compound | spAimR | Isothermal Titration Calorimetry (ITC) | 10 ± 2.2 nM | [5] |

Table 2: Effect of this compound Concentration on Bacterial Growth (Proxy for Lysis)

| Phage | Host Strain | This compound Concentration (nM) | Effect on Bacterial Growth (A600 nm) | Reference |

| SPbeta | B. subtilis CU1050 | 0 | Significant decrease in optical density post-infection, indicating widespread lysis. | [6] |

| SPbeta | B. subtilis CU1050 | 1000 | Increased optical density compared to control, indicating protection from lysis and promotion of lysogeny. | [6] |

Key Experimental Protocols

The following are detailed methodologies for experiments crucial to understanding the function of the this compound peptide.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To determine the binding affinity (Kd) between the this compound peptide and its receptor, spAimR.

Methodology:

-

Protein and Peptide Preparation:

-

The spAimR gene is cloned into an expression vector and the protein is overexpressed in E. coli.

-

The spAimR protein is purified using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.

-

The this compound peptide is chemically synthesized and purified by high-performance liquid chromatography (HPLC).

-

Both protein and peptide are dialyzed against the same buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl).

-

-

ITC Experiment:

-

The ITC instrument is equilibrated at a constant temperature (e.g., 25°C).

-

The sample cell is filled with a solution of spAimR (e.g., 20 µM).

-

The injection syringe is filled with a solution of the this compound peptide (e.g., 200 µM).

-

A series of small injections (e.g., 2 µL) of the this compound solution are made into the sample cell containing spAimR.

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The raw data is integrated to obtain the heat change per injection.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Bacterial Growth Assays

Objective: To assess the effect of exogenous this compound peptide on the lysis-lysogeny decision of phage SPbeta.

Methodology:

-

Bacterial Culture Preparation:

-

A single colony of Bacillus subtilis CU1050 is inoculated into a suitable growth medium (e.g., LB broth).

-

The culture is grown overnight at 37°C with shaking.

-

The overnight culture is diluted into fresh medium and grown to early exponential phase (e.g., OD600 of ~0.2).

-

-

Phage Infection and Peptide Treatment:

-

The bacterial culture is divided into experimental and control groups.

-

Synthesized this compound peptide is added to the experimental groups at various final concentrations (e.g., 0 nM, 10 nM, 100 nM, 1000 nM).

-

An equal volume of buffer is added to the control group.

-

Phage SPbeta is added to all cultures at a specific multiplicity of infection (MOI), for instance, 0.1.

-

-

Monitoring Bacterial Growth:

-

The cultures are incubated at 37°C with shaking.

-

The optical density at 600 nm (A600) is measured at regular intervals (e.g., every 30 minutes) for several hours using a spectrophotometer or a plate reader.

-

-

Data Analysis:

-

Growth curves (A600 vs. time) are plotted for each condition.

-

A delay or reduction in the drop in A600 in the presence of this compound, compared to the control, indicates an inhibition of lysis and a promotion of lysogeny.

-

Conclusion and Future Directions

The this compound peptide and the broader arbitrium system represent a significant advancement in our understanding of phage biology and intercellular communication.[2] The high specificity of the peptide-receptor interaction underscores its potential for targeted therapeutic applications.[1] For drug development professionals, manipulating this pathway could offer a novel strategy to control bacterial populations by either promoting phage-mediated lysis or by stabilizing lysogeny to prevent the release of virulence factors encoded by prophages. Further research into the diversity of arbitrium-like systems in different phage populations will likely uncover new peptide signals and receptor targets, expanding the toolkit for phage-based biotechnology and antimicrobial development.

References

- 1. Widespread Utilization of Peptide Communication in Phages Infecting Soil and Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Basis of Lysis-Lysogeny Decisions in Gram-Positive Phages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Timescales modulate optimal lysis–lysogeny decision switches and near-term phage reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Core Principles of Bacteriophage Quorum Sensing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacteriophages, the most abundant biological entities on Earth, have evolved sophisticated strategies to optimize their propagation.[1] A key aspect of this is the lysis-lysogeny decision, a complex regulatory switch that determines whether a phage replicates and lyses its host (the lytic cycle) or integrates its genome into the host's chromosome, remaining dormant as a prophage (the lysogenic cycle).[1][2] Emerging research has unveiled that this decision is not solely a response to intracellular cues but is often modulated by intercellular communication, a phenomenon akin to bacterial quorum sensing.[3][4][5] Phages can essentially "eavesdrop" on bacterial conversations or communicate amongst themselves to assess population densities and make informed decisions that enhance their evolutionary fitness.[6][7] This guide provides a technical overview of the fundamental principles of bacteriophage quorum sensing, focusing on the core mechanisms, key experimental protocols, and quantitative data.

Phage-to-Phage Communication: The Arbitrium System

A paradigm of direct phage-to-phage communication is the "Arbitrium" system, discovered in Bacillus phages such as phi3T and SPbeta.[2][8] This system allows phages to coordinate their lysis-lysogeny decision based on the density of recent infections.[7][9] The core of the Arbitrium system is a three-component signaling cassette encoded by the phage genome.[2][10]

Core Components:

-

aimP : This gene encodes a precursor peptide that is secreted from the host cell during the lytic cycle.[2] Extracellular proteases process this pro-peptide into a mature, six-amino-acid signaling peptide, the "Arbitrium" peptide.[2][8]

-

aimR : This gene encodes an intracellular receptor and transcription factor that binds the mature Arbitrium peptide.[8][10] In the absence of the peptide, AimR is active.[2]

-

aimX : This gene produces a small non-coding RNA that acts as a negative regulator of lysogeny, thereby promoting the lytic cycle.[2][8]

Mechanism of Action:

As the phage population increases through successive rounds of infection, the extracellular concentration of the mature AimP peptide rises.[8][11] This peptide is then imported into neighboring bacterial cells by the host's oligopeptide permease (Opp) transporter.[2] Once inside a newly infected cell, the AimP peptide binds to its cognate AimR receptor.[8] This binding event inactivates AimR, preventing it from activating the transcription of aimX.[2][10] The subsequent decrease in AimX levels tilts the balance towards the lysogenic pathway, causing the phage to integrate its genome into the host chromosome and become a prophage.[2][8] This elegant feedback loop ensures that the phage switches from a lytic to a lysogenic strategy when potential host cells become scarce, thus preserving the host population for future propagation.[7]

Signaling Pathway of the Arbitrium System

Caption: The Arbitrium signaling pathway in bacteriophages.

Phage Exploitation of Host Quorum Sensing Systems

In addition to direct communication, some bacteriophages have evolved to intercept and interpret the quorum sensing signals of their bacterial hosts.[3][4] This allows the phage to gauge the density of the host population and tailor its infection strategy accordingly.[5][6]

A well-studied example is the vibriophage VP882, which infects Vibrio cholerae.[6] This phage encodes a quorum-sensing receptor, VqmAPhage, which is a homolog of the host's VqmA receptor.[6] Both the phage and host receptors bind to the same host-produced autoinducer, 3,5-dimethylpyrazin-2-ol (DPO).[6]

When the V. cholerae population density is high, the concentration of DPO increases.[6] VqmAPhage binds to this DPO, which triggers a signaling cascade that activates the phage's lytic program.[6] This is achieved through the expression of an antirepressor that inactivates the phage's lysogenic repressor.[6] This strategy is evolutionarily advantageous as it ensures that the phage enters the lytic cycle when there is a high density of potential hosts to infect, maximizing the production of new virions.[12]

Other studies have shown that bacterial quorum sensing signals, such as N-acyl-homoserine lactones (AHLs) in Gram-negative bacteria, can influence phage-bacterium interactions.[3] For instance, AHLs can lead to the downregulation of phage receptors on the bacterial cell surface, thereby providing a level of protection against phage attack at high cell densities.[7]

Vibriophage VP882 Lysis-Lysogeny Control

Caption: Control of lysis-lysogeny in phage VP882 by a host autoinducer.

Quantitative Data in Phage Quorum Sensing

The decision between lysis and lysogeny is a finely tuned process influenced by the concentration of signaling molecules and the resulting changes in viral and host gene expression. While precise quantitative values can be system-dependent, several studies provide insights into the key parameters.

| Parameter | Phage/System | Value/Observation | Reference(s) |

| Burst Size | Phage BUCT640 | 22 PFU/cell | [13] |

| Phage λ | Positively correlated with lysis time | [3] | |

| Lysis Time | Phage λ | An optimal intermediate lysis time maximizes fitness | [3] |

| AimP Concentration | Arbitrium System | A threshold concentration of AimP is required to switch to lysogeny | [2][8] |

| AimR-AimP Binding Affinity (Kd) | AimR from SPbeta phage | ~40 nmol/L | [10] |

| Phage Titer | Phage BUCT640 | Optimal MOI of 0.1 resulted in a titer of 3 x 109 PFU/mL | [13] |

| AHL-mediated effect | E. coli and Phage λ | AHL treatment leads to a 2- to 3-fold increase in free phage levels in lysogenic cultures | [7] |

Key Experimental Protocols

Investigating bacteriophage quorum sensing requires a combination of virological, microbiological, and molecular techniques. Below are detailed methodologies for key experiments.

Phage Lysate Preparation and Titer Determination

Objective: To prepare a high-titer stock of a bacteriophage and determine its concentration in Plaque Forming Units per milliliter (PFU/mL).

Methodology:

-

Host Preparation: Inoculate a single colony of the host bacterium into liquid culture medium (e.g., LB broth) and grow overnight with shaking at the optimal temperature. The next day, subculture the bacteria into a larger volume of fresh medium and grow to the exponential phase (OD600 ≈ 0.2-0.4).

-

Phage Infection: Add the phage stock to the exponential phase bacterial culture at a specific Multiplicity of Infection (MOI), typically between 0.01 and 0.1.

-

Incubation: Incubate the infected culture with shaking until lysis is observed, indicated by a clearing of the culture.

-

Harvesting: Centrifuge the lysate to pellet any remaining bacterial cells and debris.

-

Sterilization: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining bacteria.

-

Titer Determination (Plaque Assay): a. Prepare serial dilutions of the filtered phage lysate. b. Mix a small volume of each dilution with an aliquot of exponential phase host bacteria and molten soft agar (e.g., 0.7% agar in LB). c. Pour the mixture onto a solid agar plate and allow it to solidify. d. Incubate the plates overnight. e. Count the number of plaques (clear zones of lysis) on the plate with a countable number of plaques (typically 30-300). f. Calculate the phage titer (PFU/mL) using the formula: Titer = (Number of plaques) / (Dilution factor × Volume plated in mL).

Experimental Workflow for Phage Titer Determination

Caption: Workflow for determining phage titer via plaque assay.

Lysis vs. Lysogeny Assay

Objective: To determine the frequency of lysis and lysogeny of a temperate phage under different conditions (e.g., in the presence or absence of a signaling molecule).

Methodology:

-

Infection: Infect an exponential phase culture of the host bacteria with the temperate phage at a known MOI. For testing the effect of signaling molecules, divide the culture and add the molecule to the test sample.

-

Incubation: Incubate the infected cultures for a period sufficient for one round of infection.

-

Determination of Lysis Frequency: a. At various time points, take samples from the infected culture. b. Treat a subsample with chloroform to lyse any remaining infected but unlysed cells, releasing intracellular phages. c. Perform a plaque assay on both the chloroform-treated and untreated samples to determine the number of free phages and total phages, respectively. d. The proportion of lysed cells can be inferred from the increase in free phage titer over time.

-

Determination of Lysogeny Frequency: a. After the initial infection period, dilute the culture and plate onto solid agar to obtain single colonies. b. Patch the resulting colonies onto two plates: one with a lawn of a phage-sensitive indicator strain and one plain plate. c. Incubate the plates. Colonies that have become lysogens will release phages and cause a zone of lysis on the indicator lawn. d. The frequency of lysogeny is the number of lysogen-positive colonies divided by the total number of colonies tested.

Quantification of Signaling Molecules

Objective: To measure the concentration of phage-related signaling molecules (e.g., AimP peptide, AHLs) in a culture supernatant.

Methodology (General Approach):

-

Sample Preparation: Grow the phage-infected bacterial culture under the desired conditions. Centrifuge the culture to pellet the cells and collect the supernatant.

-

Extraction (for hydrophobic molecules like AHLs): Perform a liquid-liquid extraction of the supernatant using an organic solvent (e.g., acidified ethyl acetate). Evaporate the solvent to concentrate the signaling molecules.

-

Quantification: a. High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS): Resuspend the extracted molecules in a suitable solvent and analyze using HPLC or LC-MS. Compare the retention times and mass-to-charge ratios to known standards to identify and quantify the molecules.[5] b. Reporter Strain Assay: Utilize a bacterial reporter strain that produces a measurable output (e.g., light, color) in response to a specific signaling molecule. Expose the reporter strain to the culture supernatant and measure the output. Create a standard curve using known concentrations of the signaling molecule to quantify its concentration in the sample.[5]

Conclusion and Future Directions

The discovery of quorum sensing in bacteriophages has revolutionized our understanding of virology, revealing a previously hidden layer of social behavior in these ubiquitous entities. The Arbitrium system and the exploitation of host signals represent elegant solutions to the challenge of optimizing viral propagation in dynamic environments. For researchers in drug development, these communication systems present novel targets for antimicrobial strategies. Targeting phage communication could potentially be used to manipulate the lysis-lysogeny switch, either to enhance the lytic activity of therapeutic phages or to prevent the induction of prophages that carry virulence factors. As research in this field continues to expand, a deeper understanding of the molecular mechanisms and ecological implications of phage quorum sensing will undoubtedly open new avenues for both fundamental science and clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. The arbitrium system controls prophage induction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysis Timing and Bacteriophage Fitness - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. The Role of Quorum Sensing in Phage Lifecycle Decision: A Switch Between Lytic and Lysogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening for Lysogen Activity in Therapeutically Relevant Bacteriophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Communication between viruses guides lysis-lysogeny decisions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insights into the mechanism of action of the arbitrium communication system in SPbeta phages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deciphering the Molecular Mechanism Underpinning Phage Arbitrium Communication Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Guide to PHIP-Seq: Experimental Design and Workflow Optimization - Creative Proteomics [creative-proteomics.com]

- 13. Quorum sensing inhibits phage infection by regulating biofilm formation of P. aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]

Gmprga peptide as a signaling molecule in viral life cycles.

An In-depth Technical Guide to the Gmprga Peptide as a Signaling Molecule in Viral Life Cycles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The decision between lytic and lysogenic life cycles is a critical juncture for temperate bacteriophages. This choice is not random but is often dictated by sophisticated cell-to-cell communication systems that sense the density of the phage population. A key example of such a system is the Arbitrium (ARM) communication system, first identified in Bacillus-infecting phages. This system relies on the secretion and sensing of small signaling peptides. This technical guide focuses on a specific Arbitrium peptide, this compound, and its role as a signaling molecule in the life cycle of SPbeta group of bacteriophages. We will delve into the molecular mechanisms of this compound signaling, present quantitative data on its interactions, provide detailed experimental protocols for its study, and visualize the involved pathways and workflows.

The Arbitrium Communication System

The Arbitrium (ARM) system is a quorum-sensing-like mechanism that enables bacteriophages to coordinate their lysis-lysogeny decisions.[1][2][3][4] This system is comprised of three core components:

-

aimP : A gene that encodes a precursor peptide. This pro-peptide is secreted from the host cell and processed into a mature, active signaling peptide.[5][6][7][8]

-

Arbitrium Peptide (e.g., this compound) : The mature, typically 6-amino-acid-long peptide that acts as the extracellular signaling molecule.[5] Its concentration in the environment is proportional to the number of recent phage infections.

-

aimR : A gene encoding an intracellular receptor protein that binds the mature arbitrium peptide. AimR also functions as a transcription factor.[2][4][7]

-

aimX : A gene whose expression is controlled by AimR. The product of aimX is a negative regulator of lysogeny, thereby promoting the lytic cycle.[1][2][4][5][6]

At the onset of infection when phage density is low, the concentration of the arbitrium peptide is negligible. In this state, the AimR protein binds to the promoter of the aimX gene, activating its transcription and steering the phage towards the lytic cycle. This leads to the rapid production of new virions. As the phage population increases, so does the concentration of the secreted arbitrium peptide. Once the peptide reaches a threshold concentration, it is internalized by newly infected host cells and binds to the AimR protein. This binding induces a conformational change in AimR, preventing it from activating aimX transcription.[6][7] The resulting downregulation of aimX promotes the establishment of lysogeny, where the phage genome integrates into the host's chromosome and remains dormant.[2][4][5]

This compound: A Key Signaling Peptide in SPbeta Phages

The hexapeptide this compound is the mature arbitrium signaling peptide utilized by the SPbeta group of bacteriophages. It is derived from the AimP precursor protein and plays a central role in the lysis-lysogeny decision of these phages.

Mechanism of Action

The signaling activity of this compound is mediated through its direct interaction with the AimR protein. The binding of this compound to AimR is a highly specific molecular recognition event that leads to the allosteric inhibition of AimR's DNA-binding activity. Crystal structures of the AimR protein from an SPbeta phage, both in its apo form and in complex with the this compound peptide, have elucidated the structural basis of this interaction.[9][10] AimR forms a dimer, and the this compound peptide binds to a specific pocket within each AimR monomer.[10] This binding event stabilizes a compact conformation of AimR that is incompatible with its binding to the aimX promoter, effectively shutting down the lytic pathway and favoring lysogeny.[1]

Quantitative Data

The interaction between the this compound peptide and the AimR protein has been quantitatively characterized using biophysical techniques. The binding affinity is a key parameter that determines the concentration of peptide required to switch the phage's life cycle.

| Parameter | Value (Kd) | Method | Reference |

| This compound binding to wild-type AimR | 63.7 ± 4.5 nM | Isothermal Titration Calorimetry (ITC) | [9] |

| This compound binding to AimR R228A mutant | 1.12 ± 0.08 µM | Isothermal Titration Calorimetry (ITC) | [9] |

| This compound binding to AimR D360A mutant | 2.50 ± 0.14 µM | Isothermal Titration Calorimetry (ITC) | [9] |

Note: The data for the AimR mutants highlight key residues (R228 and D360) involved in the binding of the this compound peptide.

Experimental Protocols

The study of the this compound peptide and its role in the Arbitrium system involves a variety of molecular biology and biophysical techniques. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the heat changes that occur upon the binding of the this compound peptide to the AimR protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Methodology:

-

Protein and Peptide Preparation:

-

Express and purify the AimR protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography followed by size-exclusion chromatography).

-

Synthesize the this compound peptide with high purity (>95%).

-

Thoroughly dialyze the purified AimR protein against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

Dissolve the this compound peptide in the final dialysis buffer to minimize heat of dilution effects.

-

-

ITC Experiment:

-

Load the AimR protein into the sample cell of the ITC instrument at a concentration of approximately 10-20 µM.

-

Load the this compound peptide into the injection syringe at a concentration of 100-200 µM (approximately 10-fold higher than the protein concentration).

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of injections (e.g., 19 injections of 2 µL each) of the peptide into the protein solution, with sufficient time between injections for the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat-change peaks for each injection.

-

Subtract the heat of dilution, determined by injecting the peptide into buffer alone.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to qualitatively or semi-quantitatively assess the ability of the AimR protein to bind to the aimX promoter DNA and to demonstrate that this binding is inhibited by the this compound peptide.

Methodology:

-

Probe Preparation:

-

Synthesize complementary oligonucleotides corresponding to the AimR binding site in the aimX promoter.

-

Label one of the oligonucleotides with a detectable tag (e.g., biotin or a radioactive isotope like ³²P).

-

Anneal the labeled and unlabeled oligonucleotides to create a double-stranded DNA probe.

-

-

Binding Reactions:

-

Set up binding reactions in a low-ionic-strength buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

-

Add a constant amount of the labeled DNA probe to each reaction.

-

Add increasing concentrations of purified AimR protein to a series of tubes.

-

To test for inhibition, pre-incubate a fixed concentration of AimR with increasing concentrations of the this compound peptide before adding the DNA probe.

-

Incubate the reactions at room temperature for 20-30 minutes.

-

-

Electrophoresis and Detection:

-

Run the samples on a native polyacrylamide gel to separate protein-DNA complexes from free DNA.

-

Transfer the DNA from the gel to a nylon membrane (for biotin-labeled probes) or expose the gel to a phosphor screen (for radioactively labeled probes).

-

Detect the labeled DNA to visualize the free probe and the shifted protein-DNA complex bands.

-

Visualizations

Signaling Pathway

Caption: The Arbitrium signaling pathway in SPbeta phages.

Experimental Workflow

Caption: Experimental workflow for an Electrophoretic Mobility Shift Assay (EMSA).

Conclusion and Future Directions

The this compound peptide and the Arbitrium system represent a sophisticated mechanism of viral communication that has significant implications for phage biology and evolution. Understanding this signaling pathway not only provides fundamental insights into viral life cycles but also opens up new avenues for the development of novel antimicrobial strategies. For instance, synthetic peptides that mimic or antagonize the action of this compound could be used to manipulate the lytic-lysogenic decision of pathogenic bacteria-infecting phages, potentially enhancing the efficacy of phage therapy. Further research into the diversity of Arbitrium systems across different phage populations and the structural basis for peptide-receptor specificity will undoubtedly reveal new principles of viral communication and provide a rich source of targets for therapeutic intervention.

References

- 1. Review of the Arbitrium (ARM) System: Molecular Mechanisms, Ecological Impacts, and Applications in Phage–Host Communication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dormant phages communicate via arbitrium to control exit from lysogeny - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Insights into the mechanism of action of the arbitrium communication system in SPbeta phages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The arbitrium system controls prophage induction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Peptide-Based Signaling in Virology: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide explores the foundational principles of peptide-based signaling in virology. It provides a comprehensive overview of how viral and synthetic peptides modulate host cellular pathways and offers detailed experimental protocols and quantitative data to facilitate further research and therapeutic development.

Peptides, short chains of amino acids, play a pivotal role in the intricate interplay between viruses and their hosts. Viruses have evolved to utilize small peptide motifs to interact with and manipulate host cell machinery for their own replication and propagation.[1][2] These interactions can trigger a cascade of intracellular signaling events, influencing everything from viral entry and replication to the host's immune response.[3][4] Conversely, synthetic peptides have emerged as a promising class of antiviral agents, capable of disrupting these very processes.[5][6] This guide delves into the core mechanisms of peptide-based signaling in viral infections, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying pathways.

Core Concepts in Peptide-Mediated Viral Signaling

Viral peptides can initiate cellular signaling cascades through several mechanisms. A primary example is the action of viral fusion peptides, which are crucial for the entry of enveloped viruses into host cells.[3] Upon binding to cellular receptors, these hydrophobic peptide domains can activate various signal transduction pathways, including the Protein Kinase C (PKC), Src, Akt, and Mitogen-Activated Protein Kinase (MAPK) pathways.[3] The activation of MAPK pathways, specifically the Extracellular signal-regulated Kinase (ERK), Jun N-terminal Kinase (JNK), and p38 pathways, has been observed in infections with a wide range of viruses, including rhinoviruses, herpesviruses, HIV, influenza virus, and hepatitis B virus.[3] This signaling can lead to the activation of transcription factors like AP-1 and NF-κB, ultimately resulting in the production of cytokines such as Interleukin-10 (IL-10) and Interferon-β (IFN-β).[3]

Beyond viral entry, peptide-mediated interactions are critical throughout the viral lifecycle. Viruses can mimic host Short Linear Motifs (SLiMs) to co-opt cellular functions.[2][7] Furthermore, viral proteins are often phosphorylated by host kinases, a process that can be modulated by specific peptide sequences and is crucial for viral replication.[8]

The understanding of these signaling events has paved the way for the development of peptide-based antiviral therapies. These can act by:

-

Blocking Viral Entry: Peptides designed to mimic the receptor-binding domains of viral proteins can competitively inhibit the interaction between the virus and host cell receptors, such as the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor.[4][6][9]

-

Inhibiting Viral Enzymes: Peptides can be designed to target and inhibit essential viral enzymes like proteases and polymerases, thereby halting viral replication.[4]

-

Modulating Host Immune Responses: Peptides can be used as vaccines to elicit specific B-cell and T-cell responses against viral antigens.[5][10]

Quantitative Data in Peptide-Virology Research

The following tables summarize key quantitative data from various studies on peptide-based signaling in virology, providing a comparative overview for researchers.

| Peptide/Compound | Virus Target | Experimental System | Concentration/Dosage | Observed Effect | Reference |

| Various Fusion Peptides | Multiple Enveloped Viruses | U937 cells | 10 µM | Significant release of IFN-β and IL-10 | [3] |

| P9R Peptide | SARS-CoV-2 | In vitro | IC50: 0.9 µg/ml | Inhibition of viral activity | [6] |

| 8P9R Peptide | SARS-CoV-2 | In vitro | IC50: 0.3 µg/ml | Higher potency inhibition of viral activity compared to P9R | [6] |

| A13 Peptide | SARS-CoV-2 (RBD) | In vitro (ELISA) | 0.1 µg/mL | 80-85% reduction in RBD-ACE2 binding | [9] |

| Nat1 Peptide | SARS-CoV-2 (RBD) | In vitro (ELISA) | 0.1 µg/mL | 80-85% reduction in RBD-ACE2 binding | [9] |

| A13 Peptide | SARS-CoV-2 (RBD) | In vitro (ELISA) | 1.0 µg/mL | Near-complete suppression of RBD-ACE2 binding | [9] |

| Nat1 Peptide | SARS-CoV-2 (RBD) | In vitro (ELISA) | 1.0 µg/mL | Near-complete suppression of RBD-ACE2 binding | [9] |

| DN59 Peptide | Dengue Virus (all serotypes) | In vitro | IC50: 2-5 µM | Inhibition of infection | [11] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of peptide-based signaling in virology.

Peptide Synthesis and Preparation

-

Method: Standard 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase synthesis is a common method for preparing viral fusion peptides and other custom peptides.[3]

-

Protocol:

-

The C-terminal amino acid is attached to a solid support resin.

-

The Fmoc protecting group is removed from the amino terminus.

-

The next Fmoc-protected amino acid is coupled to the free amino terminus.

-

Steps 2 and 3 are repeated until the desired peptide sequence is synthesized.

-

The peptide is cleaved from the resin and deprotected.

-

The crude peptide is purified by high-performance liquid chromatography (HPLC).

-

The purity and identity of the peptide are confirmed by mass spectrometry.

-

Cell Stimulation and Lysate Preparation

-

Objective: To analyze the activation of intracellular signaling pathways upon peptide stimulation.

-

Protocol:

-

Culture cells (e.g., U937 cells at 3 x 10^6 cells/ml) to the desired density.[3]

-

Stimulate the cells with the peptide of interest at various concentrations (e.g., 2-20 µM) and for different time points (e.g., 3, 10, 30, 60 minutes).[3]

-

After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) without Ca²⁺ and Mg²⁺.[3]

-

Resuspend the cell pellet in an appropriate kinase lysis buffer.[3]

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant containing the cell lysate for downstream analysis.

-

Immunoprecipitation and Western Blotting

-

Objective: To detect the phosphorylation status of specific proteins in a signaling pathway.

-

Protocol:

-

Incubate cell lysates with an antibody specific to the protein of interest overnight at 4°C with gentle rotation.

-

Add protein A/G-agarose beads and incubate for an additional 2 hours at 4°C.

-

Centrifuge to pellet the beads and wash them three times with lysis buffer.

-

Resuspend the pellet in SDS-PAGE sample buffer and boil for 5 minutes to elute the proteins.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Cytokine Release Assay (ELISA)

-

Objective: To quantify the amount of cytokines (e.g., IL-10, IFN-β) released by cells upon peptide stimulation.

-

Protocol:

-

Stimulate cells (e.g., U937 cells at 3 x 10^6 cells/ml) with the viral fusion peptide (e.g., 10 µM) and incubate for 24 hours at 37°C in 5% CO₂.[3]

-

Centrifuge the samples at 1,800 rpm at 4°C for 10 minutes.[3]

-

Collect the supernatants and store them at -70°C until use.[3]

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., Human Interferon-β ELISA kit, Human IL-10 ELISA kit).[3]

-

Viral Infectivity Assays

-

Objective: To determine the inhibitory effect of a peptide on viral infection.

-

Protocol (Plaque Reduction Assay):

-

Seed host cells in a multi-well plate and allow them to form a confluent monolayer.

-

Prepare serial dilutions of the virus and incubate them with different concentrations of the peptide for a set period.

-

Infect the cell monolayers with the virus-peptide mixtures.

-

After an adsorption period, remove the inoculum and overlay the cells with a medium containing agar or methylcellulose to restrict virus spread to adjacent cells.

-

Incubate for several days to allow plaques (zones of cell death) to form.

-

Fix and stain the cells to visualize and count the plaques.

-

The reduction in the number of plaques in the presence of the peptide compared to a control is used to determine the antiviral activity.[12]

-

Visualizing Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows in peptide-based virology research.

References

- 1. pnas.org [pnas.org]

- 2. Viruses traverse the human proteome through peptide interfaces that can be biomimetically leveraged for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Viral Fusion Peptides Induce Several Signal Transduction Pathway Activations That Are Essential for Interleukin-10 and Beta-Interferon Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral and antibacterial peptides: Mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptides to combat viral infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Peptide-based inhibitors hold great promise as the broad-spectrum agents against coronavirus [frontiersin.org]

- 7. A quantitative intracellular peptide-binding assay reveals recognition determinants and context dependence of short linear motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Artificial Intelligence Reveals Nature: Functional Parallels Between a Designed and a Natural Peptide | MDPI [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Protein- and Peptide-Based Virus Inactivators: Inactivating Viruses Before Their Entry Into Cells [frontiersin.org]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Techniques for Quantifying Peptide Concentrations In Vitro: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro quantification of peptide concentrations, with a focus on techniques applicable to novel or uncharacterized peptides, potentially including those related to G-protein coupled receptors (GPCRs).

Introduction

Accurate quantification of peptide concentration is critical in various stages of research and drug development, from basic in vitro characterization to preclinical studies. The choice of quantification method depends on factors such as the required sensitivity, specificity, throughput, and the nature of the peptide itself. This guide outlines three commonly employed techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Mass Spectrometry (MS), and Fluorescence-Based Assays.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based immunoassay designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[1] For peptide quantification, a specific antibody that recognizes the peptide of interest is required.

Application Note:

Competitive ELISA is often the format of choice for small molecules like peptides. In this setup, the sample peptide competes with a labeled (e.g., biotinylated or enzyme-conjugated) peptide for binding to a limited amount of antibody. The signal is inversely proportional to the concentration of the peptide in the sample. This method is highly sensitive and specific, making it suitable for complex biological matrices.

Data Presentation: Hypothetical ELISA Quantification of a Gmprga-like Peptide

| Sample ID | Absorbance (450 nm) | Calculated Concentration (ng/mL) |

| Standard 1 | 1.852 | 1000 |

| Standard 2 | 1.234 | 500 |

| Standard 3 | 0.789 | 250 |

| Standard 4 | 0.456 | 125 |

| Standard 5 | 0.231 | 62.5 |

| Blank | 0.105 | 0 |

| Sample 1 | 0.645 | 320.8 |

| Sample 2 | 0.912 | 185.4 |

| Sample 3 | 1.533 | 75.2 |

Experimental Protocol: Competitive ELISA[1][2][3]

-

Coating: Coat a 96-well microtiter plate with 100 µL/well of a capture antibody specific to the peptide (diluted in coating buffer, e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[2][3]

-

Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).[2]

-

Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) to block non-specific binding sites. Incubate for 1-2 hours at room temperature.[2]

-

Competition: Add 50 µL of the peptide standards and unknown samples to respective wells. Immediately add 50 µL of enzyme-conjugated peptide (e.g., HRP-peptide) to all wells. Incubate for 2 hours at room temperature.

-

Washing: Repeat the washing step as in step 2.

-

Substrate Addition: Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well. Incubate in the dark for 15-30 minutes.

-

Stopping Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

-

Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

-

Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the peptide standards. Use this curve to determine the concentration of the peptide in the unknown samples.

Workflow Diagram: Competitive ELISA

Caption: Workflow for a competitive ELISA experiment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for peptide and protein quantification, offering high specificity and the ability to distinguish between different peptide isoforms and post-translational modifications.[4][5]

Application Note:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common approach for peptide quantification.[5] This method involves separating peptides by liquid chromatography followed by their detection and fragmentation in a mass spectrometer. By using stable isotope-labeled (SIL) peptides as internal standards, absolute quantification can be achieved with high accuracy.[6][7] This is particularly useful when no specific antibody is available.

Data Presentation: Hypothetical LC-MS/MS Quantification of a this compound-like Peptide

| Sample ID | Analyte Peak Area | SIL Internal Standard Peak Area | Analyte/SIL Ratio | Calculated Concentration (fmol/µL) |

| Standard 1 | 8.5E+06 | 9.8E+06 | 0.867 | 100 |

| Standard 2 | 4.3E+06 | 9.9E+06 | 0.434 | 50 |

| Standard 3 | 2.1E+06 | 9.7E+06 | 0.216 | 25 |

| Standard 4 | 1.0E+06 | 9.8E+06 | 0.102 | 12.5 |

| Standard 5 | 5.2E+05 | 9.9E+06 | 0.053 | 6.25 |

| Blank | 1.2E+03 | 9.8E+06 | 0.000 | 0 |

| Sample 1 | 3.5E+06 | 9.7E+06 | 0.361 | 41.6 |

| Sample 2 | 6.1E+06 | 9.8E+06 | 0.622 | 71.8 |

| Sample 3 | 1.8E+06 | 9.9E+06 | 0.182 | 21.0 |

Experimental Protocol: LC-MS/MS with SIL Internal Standard[6][7]

-

Sample Preparation: Prepare a stock solution of the stable isotope-labeled (SIL) internal standard peptide.

-

Spiking: Add a known amount of the SIL internal standard to each peptide standard and unknown sample.

-

LC Separation: Inject the samples onto a liquid chromatography system equipped with a suitable column (e.g., C18) for peptide separation. Use a gradient of increasing organic solvent (e.g., acetonitrile) to elute the peptides.

-

MS Analysis: The eluent from the LC is directed into the mass spectrometer. The mass spectrometer is operated in a targeted mode, such as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), to specifically detect and fragment the analyte peptide and the SIL internal standard.

-

Data Acquisition: Monitor specific precursor-to-fragment ion transitions for both the native peptide and the SIL internal standard.

-

Data Analysis: Integrate the peak areas for the selected transitions of both the analyte and the internal standard.

-

Quantification: Calculate the ratio of the analyte peak area to the SIL internal standard peak area. Create a standard curve by plotting these ratios against the known concentrations of the standards. Determine the concentration of the peptide in the unknown samples from the standard curve.

Workflow Diagram: LC-MS/MS Quantification

Caption: Workflow for peptide quantification using LC-MS/MS.

Fluorescence-Based Assays

Fluorescence-based assays offer a sensitive and often high-throughput method for peptide quantification. These assays can be based on the intrinsic fluorescence of certain amino acids or involve the use of fluorescent dyes that react with peptides.

Application Note:

For peptides containing tryptophan or tyrosine residues, their intrinsic fluorescence can be utilized for quantification.[8][9][10] This method is simple and non-destructive. Alternatively, fluorescent dyes that react with the N-terminus or specific amino acid side chains of peptides can be used for more general peptide quantification.[11] These assays are typically performed in a microplate format.

Data Presentation: Hypothetical Intrinsic Fluorescence Quantification

| Sample ID | Fluorescence Intensity (a.u.) | Calculated Concentration (µg/mL) |

| Standard 1 | 9850 | 100 |

| Standard 2 | 4920 | 50 |

| Standard 3 | 2450 | 25 |

| Standard 4 | 1230 | 12.5 |

| Standard 5 | 610 | 6.25 |

| Blank | 150 | 0 |

| Sample 1 | 3890 | 39.5 |

| Sample 2 | 6740 | 68.4 |

| Sample 3 | 1870 | 19.0 |

Experimental Protocol: Intrinsic Tryptophan Fluorescence[10]

-

Instrumentation Setup: Set the fluorescence spectrophotometer or plate reader to an excitation wavelength of approximately 295 nm and an emission wavelength of around 350 nm (the exact emission maximum may vary depending on the peptide's environment).[10]

-

Standard Preparation: Prepare a series of peptide standards of known concentrations in a suitable buffer.

-

Sample Preparation: Dilute the unknown samples in the same buffer as the standards.

-

Measurement: Transfer the standards and unknown samples to a suitable cuvette or microplate. Measure the fluorescence intensity.

-

Data Analysis: Subtract the fluorescence of the blank (buffer only) from all readings.

-

Quantification: Create a standard curve by plotting the fluorescence intensity against the known concentrations of the standards. Determine the concentration of the peptide in the unknown samples from this curve.

Workflow Diagram: Fluorescence-Based Quantification

Caption: Workflow for intrinsic fluorescence peptide quantification.

Signaling Pathway Context: G-Protein Coupled Receptors (GPCRs)

Many peptides exert their biological effects by binding to and activating G-protein coupled receptors (GPCRs).[12][13][14] The activation of a GPCR by a peptide ligand initiates a cascade of intracellular signaling events. A common pathway involves the activation of a heterotrimeric G-protein, leading to the production of second messengers like cyclic AMP (cAMP) or inositol trisphosphate (IP₃), which in turn regulate various cellular processes.[12]

Diagram: Generic GPCR Signaling Pathway

Caption: A generalized G-protein coupled receptor signaling pathway.

Understanding the signaling pathway of a peptide is crucial for developing functional assays that can complement direct quantification methods. Assays that measure downstream events, such as second messenger production or reporter gene activation, can provide insights into the peptide's biological activity.[15]

References

- 1. affbiotech.cn [affbiotech.cn]

- 2. ulab360.com [ulab360.com]

- 3. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]

- 4. Quantitation of Endogenous Peptides using Mass Spectrometry Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 7. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of a peptide standard using the intrinsic fluorescence of tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fast and sensitive total protein and Peptide assays for proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors | MDPI [mdpi.com]

- 14. Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]